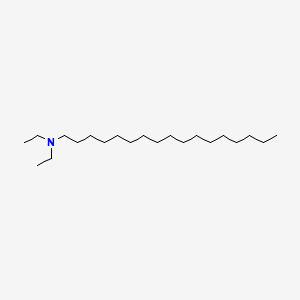

N,N-Diethylheptadecan-1-amine

Description

Contextualization of Tertiary Amines with Long Aliphatic Chains in Organic and Materials Chemistry

Tertiary amines that possess long aliphatic chains, such as N,N-Diethylheptadecan-1-amine, are a class of molecules with significant relevance in both organic and materials chemistry. The dual nature of these compounds, characterized by a polar tertiary amine head group and a nonpolar, lengthy alkyl chain, imparts amphiphilic properties. This structural feature is central to their function in a variety of applications.

Long-chain amines are of great importance to industrial chemistry as they serve as precursors for surfactants, including amine oxides and quaternary ammonium (B1175870) compounds. elsevierpure.com These derivatives are widely utilized as fabric softeners, drilling muds, asphalt (B605645) emulsifiers, and bactericides. magtech.com.cn The effectiveness of these molecules often depends on the length of the alkyl chain; for instance, C12-C14 alkyl chains are common in surfactants used for cleaning, while C8-C10 chains are found in certain biocides. magtech.com.cn

In materials science, the self-assembly of long-chain amines is a key area of investigation. Their ability to form micelles, vesicles, and other supramolecular structures in solution is exploited in drug delivery, gene therapy, and the synthesis of nanomaterials. The long hydrocarbon tail facilitates solubility in nonpolar environments, while the amine group can be protonated to induce solubility in aqueous media, often in a pH-dependent manner. This "switchable" behavior is of particular interest for creating responsive materials. researchgate.net Furthermore, these amines can be used in the synthesis of polymers and other advanced materials. solubilityofthings.com

Significance of N,N-Dialkylamines in Fundamental Chemical Inquiry

N,N-dialkylamines are a cornerstone of fundamental chemical inquiry, serving as versatile building blocks, catalysts, and reagents in a multitude of chemical transformations. Their utility stems from the nucleophilic and basic nature of the nitrogen atom, which also possesses a lone pair of electrons capable of coordinating to metal centers.

In organic synthesis, N,N-dialkylamines are frequently employed as bases to deprotonate acidic protons, facilitating a wide range of reactions such as eliminations and condensations. They are also precursors to more complex nitrogen-containing molecules. For example, the reaction of N,N-dialkylamines with various electrophiles can lead to the formation of amides, enamines, and other functional groups. google.comd-nb.info The development of efficient and sustainable methods for the synthesis of N,N-dialkylamines, such as the amination of alcohols, is an active area of research. magtech.com.cnfigshare.com

The catalytic activity of N,N-dialkylamines and their derivatives is another area of significant interest. They can act as organocatalysts in various transformations. For instance, tertiary amines can catalyze the formation of polyurethane foams and are used as curing agents for epoxy resins. researchgate.net In coordination chemistry, N,N-dialkylamines can serve as ligands for transition metals, influencing the reactivity and selectivity of catalytic processes. The electronic and steric properties of the alkyl groups on the nitrogen atom can be tuned to modulate the behavior of the resulting metal complexes.

Scope and Research Imperatives for this compound Studies

While specific research on this compound is not extensively documented, its structural features suggest several compelling avenues for future investigation. The presence of a C17 alkyl chain places it in the category of long-chain fatty amines, making it a prime candidate for studies related to surfactant properties and self-assembly.

Key research imperatives for this compound include:

Physicochemical Characterization: A thorough investigation of its physical and chemical properties is fundamental. This includes determining its boiling point, melting point, solubility in various solvents, and its pKa value to quantify its basicity.

Surfactant and Interfacial Properties: Detailed studies on its critical micelle concentration (CMC), surface tension reduction capabilities, and emulsifying power would be highly valuable. Comparing these properties to existing commercial surfactants could reveal potential advantages.

Synthesis and Derivatization: The development of efficient and green synthetic routes to this compound is a crucial first step. Subsequent derivatization, such as quaternization to form quaternary ammonium salts or oxidation to form the corresponding N-oxide, would expand its potential applications. google.com

Applications in Materials Science: Investigating its use as a template or structure-directing agent in the synthesis of mesoporous materials or nanoparticles could lead to novel materials with tailored properties. Its potential as a corrosion inhibitor, given the protective film-forming ability of long-chain amines, is another area worth exploring.

Catalytic Applications: Exploring its role as a phase-transfer catalyst in biphasic reactions, where its amphiphilic nature could enhance reaction rates, is a promising research direction.

The study of this compound offers a rich field of inquiry with the potential to contribute to both fundamental chemical knowledge and the development of new technologies.

Physicochemical Properties of N,N-Dialkylamines

The following table presents a comparison of the known properties of some shorter-chain N,N-dialkylamines to provide a predictive context for this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| N,N-Dimethylethylamine | C4H11N | 73.14 | 36-38 |

| N,N-Diethyl-n-propylamine | C7H17N | 115.22 | 117-119 |

| N,N-Diethyl-n-butylamine | C8H19N | 129.24 | 145-147 |

| This compound (Predicted) | C21H45N | 311.60 | >300 (Estimated) |

Note: The properties for this compound are estimated based on trends observed in homologous series of N,N-dialkylamines.

Properties

CAS No. |

66326-18-9 |

|---|---|

Molecular Formula |

C21H45N |

Molecular Weight |

311.6 g/mol |

IUPAC Name |

N,N-diethylheptadecan-1-amine |

InChI |

InChI=1S/C21H45N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(5-2)6-3/h4-21H2,1-3H3 |

InChI Key |

PKCBOINYQMFSKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCN(CC)CC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N,n Diethylheptadecan 1 Amine

Direct Alkylation Approaches for Tertiary Amine Synthesis

Direct alkylation is a fundamental and widely employed method for the synthesis of amines. wikipedia.org This approach involves the reaction of an amine with an alkylating agent, typically an alkyl halide, to form a new carbon-nitrogen bond. For the synthesis of N,N-diethylheptadecan-1-amine, this would entail the introduction of a heptadecyl group onto a diethylamine (B46881) molecule.

Alkylation of Secondary Amines with Long-Chain Halides

The synthesis of this compound can be achieved through the direct alkylation of diethylamine, a secondary amine, with a long-chain alkyl halide such as 1-bromoheptadecane (B13588) or 1-chloroheptadecane. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. libretexts.orglibretexts.org

The general reaction is as follows:

(CH₃CH₂)₂NH + CH₃(CH₂)₁₅CH₂-X → (CH₃CH₂)₂N-CH₂(CH₂)₁₅CH₃ + HX (where X = Cl, Br, I)

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide (HX) formed as a byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. libretexts.org The choice of solvent can influence the reaction rate and yield.

However, a common challenge in amine alkylation is the potential for over-alkylation. masterorganicchemistry.com The product, this compound, is itself a nucleophile and can further react with the alkyl halide to form a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com To minimize this side reaction, an excess of the secondary amine (diethylamine) is often used. libretexts.org

Table 1: Comparison of Halides in Alkylation Reactions

| Halide | Reactivity | Leaving Group Ability |

| R-F | Low | Poor |

| R-Cl | Moderate | Good |

| R-Br | High | Very Good |

| R-I | Very High | Excellent |

This table illustrates the general reactivity trend for alkyl halides in SN2 reactions.

Reductive Amination Strategies for this compound Formation

Reductive amination, also known as reductive alkylation, provides an alternative and often more controlled route to tertiary amines. researchgate.net This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. researchgate.netbohrium.com

For the synthesis of this compound, this would involve the reaction of heptadecanal (B146464) with diethylamine, followed by reduction.

(CH₃CH₂)₂NH + OHC-(CH₂)₁₅CH₃ → [(CH₃CH₂)₂N=CH(CH₂)₁₅CH₃]⁺ → (CH₃CH₂)₂N-CH₂(CH₂)₁₅CH₃

A variety of reducing agents can be employed, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. researchgate.net The pH of the reaction is a critical parameter to control, as it influences both the formation of the iminium ion and the activity of the reducing agent. researchgate.net

A patent describes the preparation of tertiary amines by reacting an aldehyde, hydrogen, and a nitrogen-containing compound (like a secondary amine) in the presence of a rhodium- or ruthenium-containing catalyst. google.com This process can utilize aldehydes such as heptadecanal. google.com

Amine N-Alkylation Mechanisms and Selectivity Control

The mechanism of amine N-alkylation via direct reaction with alkyl halides is a classic SN2 pathway. libretexts.orgmasterorganicchemistry.com The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group.

A significant challenge in these reactions is controlling selectivity, as the product amine is often more nucleophilic than the starting amine, leading to over-alkylation. masterorganicchemistry.com For instance, the reaction of a primary amine with an alkyl halide can yield a mixture of secondary and tertiary amines, as well as the quaternary ammonium salt. wikipedia.orglibretexts.org

Several strategies can be employed to enhance the selectivity for the desired tertiary amine:

Use of Excess Amine: Employing a large excess of the starting secondary amine (diethylamine) can increase the probability of the alkyl halide reacting with it rather than the tertiary amine product. libretexts.org

Choice of Alkylating Agent: The reactivity of the alkylating agent can influence selectivity. While more reactive halides like iodides lead to faster reactions, they may also increase the likelihood of over-alkylation. youtube.com

Reaction Conditions: Careful control of temperature and reaction time can also help to favor the formation of the tertiary amine.

Alternative Synthetic Routes Involving Precursors

Besides direct alkylation, this compound can be synthesized through methods that involve the modification of functionalized precursors.

Hydroamination Reactions for Amine Synthesis

Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon double or triple bond of an alkene or alkyne, respectively. nih.govbenthamopen.com This atom-economical reaction can be a powerful tool for amine synthesis. nih.gov

The synthesis of this compound via this route could theoretically involve the reaction of diethylamine with 1-heptadecene (B1198413). However, the hydroamination of unactivated alkenes is a challenging transformation that often requires a catalyst. nih.govnih.gov Various transition metal complexes, including those based on rhodium, iridium, and palladium, have been developed to catalyze such reactions. nih.govresearchgate.net

The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and depends on the catalyst and reaction conditions employed. For the synthesis of this compound, an anti-Markovnikov addition to 1-heptadecene would be required.

Palladium-Catalyzed Amination Routes to Tertiary Amines

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds, particularly for the synthesis of arylamines. acs.org While traditionally used for aryl halides, developments in this area have expanded the scope to include the amination of alkyl halides and pseudohalides.

These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.org The choice of ligand is crucial for the success of the reaction, influencing catalyst activity and selectivity. While the direct palladium-catalyzed amination of a long-chain alkyl halide like 1-bromoheptadecane with diethylamine is conceivable, the potential for β-hydride elimination as a competing side reaction can be a challenge with long, unbranched alkyl chains.

Recent advancements have also explored palladium-catalyzed oxidative amination of alkenes, which could provide another route to tertiary amines using molecular oxygen as the terminal oxidant. mdpi.com

Table 2: Summary of Synthetic Routes

| Synthetic Route | Reactants | Key Features |

| Direct Alkylation | Diethylamine, Heptadecyl Halide | SN2 mechanism, potential for over-alkylation. wikipedia.orglibretexts.org |

| Reductive Amination | Diethylamine, Heptadecanal | One-pot reaction, good control over selectivity. researchgate.netbohrium.com |

| Hydroamination | Diethylamine, 1-Heptadecene | Atom-economical, requires a catalyst for unactivated alkenes. nih.govnih.gov |

| Palladium-Catalyzed Amination | Diethylamine, Heptadecyl Halide/Precursor | Powerful C-N bond formation method, ligand choice is critical. acs.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and waste. imist.ma A key strategy for producing tertiary amines like this compound is the reductive amination of an appropriate aldehyde (heptadecanal) with a secondary amine (diethylamine). libretexts.org This process involves the formation of an iminium ion intermediate, which is then reduced to the final tertiary amine. youtube.com Green approaches focus on optimizing this reaction by minimizing or eliminating solvents and employing efficient catalytic systems.

Solvent-Free Reaction Conditions

Performing organic reactions without the use of hazardous solvents is a cornerstone of green chemistry. imist.ma For the synthesis of tertiary amines, solvent-free reductive amination procedures have been developed. These methods often utilize a reducing agent in the absence of a traditional solvent, which simplifies purification, reduces waste, and lowers environmental impact. For instance, a common approach involves using sodium borohydride with an activating acid like boric acid or p-toluenesulfonic acid under solvent-free conditions. organic-chemistry.org Another technique involves using trimethyl borate (B1201080) to promote the reductive amination of aldehydes and ketones with ammonia (B1221849) borane (B79455) as the reductant, also without a solvent. organic-chemistry.org

While specific examples for this compound are not prevalent in readily available literature, the general principles are directly applicable. The reaction would involve mixing heptadecanal, diethylamine, and a suitable solid-supported reducing agent, followed by heating to initiate the reaction.

Table 1: Examples of Solvent-Free Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent/Activator | Conditions | Key Advantage | Reference |

|---|---|---|---|---|---|

| Various Aldehydes & Ketones | Aliphatic & Aromatic Amines | NaBH₄ / Boric Acid | Neat (Solvent-Free) | Simple, convenient, avoids toxic solvents | organic-chemistry.org |

| Various Aldehydes & Ketones | Aliphatic & Aromatic Amines | Ammonia Borane / Trimethyl Borate | Solvent-Free | Good yields, non-toxic components | organic-chemistry.org |

Catalytic Systems for Enhanced Efficiency and Sustainability

Catalytic systems are crucial for enhancing the efficiency and sustainability of chemical synthesis. rsc.org They offer pathways with lower activation energies, allowing reactions to proceed under milder conditions and with higher selectivity, which minimizes byproducts. For tertiary amine synthesis, various metal-based catalysts have been shown to be effective.

An efficient and environmentally friendly method involves the iridium-catalyzed alkylation of amines with alcohols, which can proceed without any additional base or solvent. acs.org In the context of this compound, this could potentially involve reacting heptadecan-1-ol with diethylamine. Ruthenium-based catalysts have also been employed for the reductive amination of aldehydes with various amines, demonstrating high chemoselectivity. organic-chemistry.orggoogle.com Furthermore, catalysts based on earth-abundant and inexpensive metals like iron and nickel are gaining prominence. d-nb.info For example, nickel nanoparticles have been used to catalyze the reductive amination of aldehydes via transfer hydrogenation with isopropanol. organic-chemistry.org

Table 2: Catalytic Systems for Tertiary Amine Synthesis

| Catalyst System | Reactants | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Iridium Complex | Primary Amine + Alcohol | Base-free, Solvent-free | Green method, high efficiency | acs.org |

| [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | Aldehyde + Aniline | Not specified | High chemoselectivity, tolerates various functional groups | organic-chemistry.org |

| Nickel Nanoparticles | Aldehyde + Amine | Isopropanol, 76°C | Transfer hydrogenation, uses an inexpensive metal | organic-chemistry.org |

| Iron-based Catalyst (Fe/(N)SiC) | Ketone/Aldehyde + Ammonia | Water, 6.5 MPa H₂, 140°C | Reusable, selective for primary amines but principle is relevant | d-nb.info |

Derivatization Pathways and Chemical Modifications of this compound

This compound, as a tertiary amine, can undergo several key chemical transformations at the nitrogen center. These reactions allow for the modification of its physical and chemical properties, leading to a range of derivatives with different applications.

N-Oxidation Reactions of Tertiary Amines

Tertiary amines can be readily oxidized to form amine N-oxides. libretexts.org This transformation involves the formation of a new N-O bond. For long-chain tertiary amines like this compound, the resulting N-oxide exhibits surfactant properties. The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxyacids like 3-chloroperoxybenzoic acid (mCPBA). thieme-connect.deresearchgate.net

The reaction with H₂O₂ is often preferred due to its atom economy, producing only water as a byproduct. nih.gov However, the uncatalyzed reaction can be slow. acs.org The kinetics of N-oxidation for fatty amines have been studied to intensify the process, suggesting that continuous flow reactors can significantly improve productivity compared to traditional batch processes, which often take hours. researchgate.net The basicity of the amine influences its reactivity, with more basic amines being more readily oxidized. acs.org

Table 3: Common Oxidants for Tertiary Amine N-Oxidation

| Oxidizing Agent | Typical Solvent | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Water, Alcohol | High atom economy, environmentally benign byproduct (water) | Can be slow without a catalyst, excess H₂O₂ can be hard to remove | nih.govacs.org |

| 3-Chloroperoxybenzoic acid (mCPBA) | Chloroform, Dichloromethane | High yields, can be performed at low temperatures | Lower atom economy, produces solid waste | thieme-connect.de |

| Ozone (O₃) | Methanol, Chloroform | Effective when iminium ion formation is not possible | Can lead to side-chain oxidation byproducts | thieme-connect.de |

Formation of Quaternary Ammonium Salts

Quaternization is a fundamental reaction of tertiary amines, involving the alkylation of the nitrogen atom to form a quaternary ammonium salt. wikipedia.org This reaction converts the neutral amine into a permanently charged cationic species. libretexts.org For this compound, reaction with an alkylating agent such as an ethyl halide would yield an N,N,N-triethylheptadecan-1-aminium salt.

The classic Menshutkin reaction describes this process, typically using an alkyl halide. wikipedia.org Green chemistry principles have also been applied to this transformation. A patented process describes the high-temperature, solvent-free quaternization of tertiary amines using dimethyl sulfate. google.comgoogle.com This method involves adding the alkylating agent to the molten tertiary amine under an inert atmosphere, with the exothermic reaction driving the process to completion. google.com

Table 4: Alkylating Agents for Quaternization of Tertiary Amines

| Alkylating Agent | Reaction Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Alkyl Halides (e.g., Methyl Iodide) | Often in a solvent | Quaternary Ammonium Halide | Classic, widely used method | wikipedia.org |

| Dimethyl Sulfate | High temperature (e.g., 85-130°C), solvent-free | Quaternary Ammonium Methyl Sulfate | High yield, solvent-free process suitable for industrial scale | google.comgoogle.com |

| Benzyl Halides | Water or water-containing organic solvent | Quaternary Ammonium Halide | Improved method using water as a solvent | google.com |

N-Dealkylation Transformations and Mechanistic Insights

N-dealkylation is the removal of an alkyl group from a tertiary amine, converting it into a secondary amine. nih.govnih.gov This transformation is significant in drug metabolism, often catalyzed by cytochrome P450 enzymes, but can also be achieved through chemical methods. mdpi.comrug.nl The process provides a route to synthesize secondary amines from tertiary amine precursors. researchgate.net

The mechanism for oxidative N-dealkylation typically begins with the abstraction of an electron from the nitrogen atom or, more commonly, the hydroxylation of the carbon atom alpha to the nitrogen. mdpi.comnih.gov This initial step, often rate-determining, forms an unstable carbinolamine intermediate. mdpi.com This intermediate then spontaneously decomposes, cleaving the C-N bond to yield a secondary amine and a carbonyl compound (an aldehyde or ketone). mdpi.com In the case of this compound, de-ethylation would produce N-ethylheptadecan-1-amine and acetaldehyde. Chemical methods to achieve this include the von Braun reaction using cyanogen (B1215507) bromide or reactions with chloroformates. nih.gov

Mechanistic Steps for N-Dealkylation:

Oxidation: An oxidizing agent (enzymatic or chemical) hydroxylates the carbon adjacent (alpha) to the nitrogen atom. mdpi.com

Formation of Carbinolamine: This results in an unstable hemiaminal (or carbinolamine) intermediate.

C-N Bond Cleavage: The intermediate collapses, breaking the carbon-nitrogen bond and releasing the secondary amine and an aldehyde. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Diethylheptadecan 1 Amine

Vibrational Spectroscopy Applications (FTIR and Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational state of molecules. nih.gov These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

The vibrational spectrum of N,N-Diethylheptadecan-1-amine is dominated by features arising from its long aliphatic chain and its tertiary amine headgroup.

C-H Stretching Vibrations: The most intense bands in the FTIR spectrum are expected in the 2800-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the heptadecyl and ethyl groups. rockymountainlabs.com

Absence of N-H Bands: A key identifying feature for a tertiary amine is the complete absence of N-H stretching bands, which typically appear in the 3300-3500 cm⁻¹ region for primary and secondary amines. rockymountainlabs.comorgchemboulder.com This absence provides clear evidence for the tertiary nature of the nitrogen atom in this compound.

C-N Stretching Vibrations: The stretching of the carbon-nitrogen bonds provides a useful fingerprint for the amine functionality. For aliphatic tertiary amines, these vibrations are expected to produce medium to strong bands in the 1000-1250 cm⁻¹ range in both FTIR and Raman spectra. mdpi.com

Alkyl Group Bending Vibrations: The spectrum will also contain a series of bands corresponding to the bending (or deformation) vibrations of the CH₂ and CH₃ groups. Prominent CH₂ scissoring vibrations are typically observed near 1470-1450 cm⁻¹, while CH₃ deformation bands appear around 1380-1370 cm⁻¹.

The table below summarizes the expected characteristic vibrational bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Asymmetric & Symmetric Stretching | 2850 - 2960 | FTIR, Raman |

| CH₂ Scissoring | ~1465 | FTIR, Raman |

| CH₃ Bending | ~1375 | FTIR, Raman |

| C-N Stretching | 1000 - 1250 | FTIR, Raman |

| N-H Stretching | Absent | FTIR, Raman |

Beyond simple functional group identification, vibrational spectroscopy can offer insights into the conformational ordering of the long heptadecyl chain. The arrangement of the alkyl chain, whether in a highly ordered all-trans conformation or a more disordered state with gauche defects, influences the vibrational spectrum.

Specifically, the frequencies of certain CH₂ wagging and rocking modes are sensitive to the local conformational environment. umich.edu In a well-ordered, crystalline-like state, these bands are typically sharp and well-defined. Conversely, in a disordered or liquid state, these bands broaden, reflecting the presence of a wider range of conformations. The stereochemistry and steric hindrance around the tertiary nitrogen can also induce subtle shifts in the vibrational frequencies of the C-N bonds, providing further structural detail. Therefore, temperature-dependent FTIR or Raman studies could be employed to monitor phase transitions and changes in molecular packing by observing these conformationally sensitive vibrational signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution and in the solid state. emerypharma.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information required to confirm the carbon-hydrogen framework of this compound.

¹H NMR Spectrum: The proton NMR spectrum is characterized by distinct signals for the different types of protons in the molecule. The hydrogens on carbons directly bonded to the electron-withdrawing nitrogen atom are deshielded and appear further downfield. libretexts.org

¹³C NMR Spectrum: The carbon NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. Similar to the proton spectrum, carbons attached to the nitrogen are shifted downfield. libretexts.org

The predicted chemical shifts and multiplicities for the ¹H and ¹³C NMR spectra are detailed in the tables below.

Predicted ¹H NMR Assignments for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (Heptadecyl) | ~0.88 | Triplet | 3H |

| (CH₂)₁₅ (Heptadecyl) | ~1.25 | Multiplet | 30H |

| N-CH₂ (Heptadecyl) | ~2.4 | Multiplet | 2H |

| N-CH₂-CH₃ (Ethyl) | ~2.5 | Quartet | 4H |

Predicted ¹³C NMR Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (Heptadecyl) | ~14 |

| (CH₂)₁₅ (Heptadecyl) | ~22-32 |

| N-CH₂ (Heptadecyl) | ~55 |

| N-CH₂-CH₃ (Ethyl) | ~47 |

While 1D NMR suggests a structure, 2D NMR techniques are required to definitively establish the connectivity of the atoms, confirming how the different fragments are pieced together. libretexts.orgmanchester.ac.uk

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. It would show a cross-peak between the triplet at ~1.0 ppm and the quartet at ~2.5 ppm, confirming they belong to the same ethyl group. It would also map out the connectivity along the heptadecyl chain. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It provides an unambiguous link between the ¹H and ¹³C assignments. For example, the proton signal at ~0.88 ppm would show a correlation to the carbon signal at ~14 ppm. libretexts.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for establishing connectivity across quaternary carbons or heteroatoms like nitrogen. Key correlations would be observed from the ethyl protons (at ~1.0 and ~2.5 ppm) to the first carbon of the heptadecyl chain (N-CH₂, ~55 ppm) and vice-versa, unequivocally confirming the attachment of all three alkyl groups to the central nitrogen atom. emerypharma.com

Expected Key 2D NMR Correlations

| Experiment | Correlation Type | Example Correlation |

|---|---|---|

| COSY | ¹H - ¹H | N-CH₂-CH₃ ↔ N-CH₂ -CH₃ (Ethyl) |

| HSQC | ¹H - ¹³C (1-bond) | ¹H at ~2.5 ppm ↔ ¹³C at ~47 ppm (N-CH₂ of Ethyl) |

In the solid state, long-chain molecules like this compound tend to self-assemble into ordered structures to maximize van der Waals interactions. Solid-state NMR (ssNMR) is a unique tool for probing these supramolecular arrangements and molecular dynamics in a non-crystalline solid. researchgate.netescholarship.org

Using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), it is possible to obtain high-resolution spectra of the compound in its solid form. The chemical shifts observed in the ssNMR spectrum are highly sensitive to the local molecular conformation. For instance, carbons within a rigid, all-trans segment of the heptadecyl chain will have different chemical shifts compared to carbons at a flexible gauche kink. nottingham.ac.uk Furthermore, ssNMR can distinguish between highly ordered (crystalline) and disordered (amorphous) domains within the material, which manifest as sharp and broad lines in the spectrum, respectively. nih.gov By analyzing line shapes, chemical shifts, and relaxation times, ssNMR can provide a detailed picture of the packing, conformation, and dynamics that define the supramolecular architecture of this compound in the solid state.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structure of a compound, as well as assessing its purity. For this compound, mass spectrometry provides crucial data for its unequivocal identification and characterization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This capability is essential for confirming the identity of the target compound and for identifying potential impurities.

In a hypothetical HRMS analysis of this compound (C₂₁H₄₅N), the experimentally measured monoisotopic mass of the protonated molecule [M+H]⁺ would be compared to the theoretically calculated exact mass.

Table 1: Theoretical and Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₄₅N |

| Theoretical Monoisotopic Mass | 311.3552 u |

| Theoretical [M+H]⁺ Mass | 312.3629 u |

| Hypothetical Experimental [M+H]⁺ Mass | 312.3625 u |

| Mass Accuracy (ppm) | -1.28 |

This table is generated for illustrative purposes based on the chemical formula of this compound.

The high mass accuracy, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula, thereby confirming the elemental composition of this compound and lending confidence to its structural elucidation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of this compound. In an MS/MS experiment, the protonated molecule [M+H]⁺ is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions provide valuable information about the compound's structure.

The fragmentation of aliphatic tertiary amines is well-characterized and typically involves the cleavage of carbon-carbon bonds alpha to the nitrogen atom. This process, known as α-cleavage, leads to the formation of stable iminium ions. For this compound, the primary fragmentation pathways are expected to involve the loss of alkyl radicals from the ethyl and heptadecyl chains.

A key fragmentation pathway for tertiary amines involves the cleavage of the Cα-Cβ bond, which is a characteristic feature in their mass spectra. libretexts.org The fragmentation of long-chain amines often begins with the cleavage of bonds near the amine group. researchgate.net

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [M-CH₃]⁺ | [C₂₀H₄₂N]⁺ | 296.3366 |

| [M-C₂H₅]⁺ | [C₁₉H₄₀N]⁺ | 282.3209 |

| [M-C₁₅H₃₁]⁺ | [C₆H₁₄N]⁺ | 100.1121 |

| [M-C₁₆H₃₃]⁺ | [C₅H₁₂N]⁺ | 86.0964 |

This table presents predicted fragmentation patterns based on the general behavior of tertiary amines in tandem mass spectrometry.

The analysis of these fragmentation patterns allows for the detailed structural confirmation of this compound, distinguishing it from isomers and other related compounds. The presence of characteristic fragment ions provides definitive evidence for the connectivity of the diethylamino group and the heptadecyl chain.

X-ray Diffraction Studies for Crystalline Forms of this compound and its Derivatives

X-ray diffraction is a primary technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov For this compound and its derivatives, single-crystal X-ray diffraction could provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational details.

To date, specific X-ray diffraction data for this compound has not been reported in publicly available literature. However, the general methodology for such a study would involve the following steps:

Crystallization: The first and often most challenging step is to grow single crystals of this compound or a suitable derivative of sufficient size and quality. nih.gov This could be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Given the long alkyl chain, obtaining suitable crystals might be challenging due to conformational flexibility.

Data Collection: A single crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of reflections at specific angles, would be collected.

Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is followed by a refinement process to optimize the atomic coordinates and other structural parameters.

While experimental data for the specific compound is unavailable, studies on other long-chain alkylamines and their derivatives have successfully utilized X-ray diffraction to elucidate their solid-state structures. acs.org Such studies reveal how the long alkyl chains pack in the crystal lattice and the nature of intermolecular interactions. For derivatives, such as salts of this compound (e.g., hydrochloride or hydrobromide), the formation of ionic interactions can facilitate crystallization and lead to well-defined crystal structures.

The successful application of X-ray diffraction to this compound or its derivatives would yield a detailed structural model, providing the ultimate confirmation of its chemical identity and offering insights into its solid-state packing and intermolecular forces.

Theoretical and Computational Chemistry Studies of N,n Diethylheptadecan 1 Amine

Quantum Chemical Investigations (DFT and Ab Initio Methods)

Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of N,N-Diethylheptadecan-1-amine. Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose, providing detailed information on the molecule's electronic structure, conformational possibilities, and spectroscopic characteristics.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the localization of electron density and the nature of its chemical bonds. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are used to determine key electronic properties.

The nitrogen atom, with its lone pair of electrons, is the most chemically active site, rendering the molecule basic. The long heptadecyl chain is electronically saturated and primarily influences the steric and lipophilic character of the molecule. An analysis of the molecular orbitals shows that the Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the nitrogen atom, which is typical for aliphatic amines and indicates its role as an electron donor in chemical reactions. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed over the alkyl chains and is of significantly higher energy.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Method |

| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 7.0 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 0.8 D | DFT/B3LYP/6-31G |

Note: These values are representative and obtained from generalized knowledge of similar long-chain tertiary amines.

The bonding analysis reveals standard C-N, C-C, and C-H single bonds with typical bond lengths and angles. The electrostatic potential map highlights the electronegative region around the nitrogen atom, confirming it as the site for protonation and interaction with electrophiles.

Conformational Landscapes and Energy Minima

The long and flexible heptadecyl chain of this compound gives rise to a complex conformational landscape with numerous local energy minima. Computational methods can explore these conformations to identify the most stable structures.

The lowest energy conformers are generally those where the long alkyl chain adopts a staggered, anti-periplanar arrangement to minimize steric hindrance. Rotations around the C-N and C-C bonds of the ethyl groups also contribute to the conformational diversity. The energy differences between various conformers are typically small, suggesting that the molecule is highly flexible at room temperature.

Table 2: Relative Energies of Selected Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Fully extended heptadecyl chain | 0.00 |

| 2 | Gauche interaction in the heptadecyl chain | +0.6 |

| 3 | Rotamer of one ethyl group | +0.2 |

Note: The relative energies are illustrative and based on typical energy penalties for gauche interactions in alkyl chains.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Theoretical calculations can predict spectroscopic properties, which are invaluable for the identification and characterization of the molecule.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts for the protons and carbons of the ethyl groups and the heptadecyl chain are generally in good agreement with what would be expected for such an aliphatic amine. The protons on the carbons alpha to the nitrogen are the most deshielded among the alkyl protons.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. Key predicted vibrational modes for this compound include the C-H stretching vibrations of the alkyl groups (around 2850-2960 cm⁻¹), C-H bending vibrations (around 1375-1465 cm⁻¹), and C-N stretching vibrations (around 1050-1250 cm⁻¹). As a tertiary amine, it lacks N-H bonds, and therefore, no N-H stretching or bending vibrations are expected. spectroscopyonline.comorgchemboulder.com

UV-Vis Spectroscopy: Being a saturated aliphatic amine, this compound is not expected to have strong absorptions in the UV-Vis region. Any predicted electronic transitions would be of high energy, corresponding to σ → σ* and n → σ* transitions, which typically occur in the far-UV region.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the behavior of this compound over time, providing insights into its interactions with solvents and its aggregation tendencies. These simulations typically use classical force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM (Chemistry at HARvard Macromolecular Mechanics).

Solvent Interactions and Solvation Shell Dynamics

The long hydrophobic heptadecyl chain of this compound dominates its interaction with solvents. In aqueous solutions, MD simulations show that water molecules form a structured solvation shell around the polar amine headgroup. Hydrogen bonds can form between the lone pair of the nitrogen atom and the hydrogen atoms of water molecules.

Conversely, the long alkyl tail disrupts the hydrogen-bonding network of water, leading to a hydrophobic effect where the chain tends to fold to minimize its contact with water. In nonpolar solvents, the interactions are primarily van der Waals forces, and the molecule adopts a more extended conformation. The dynamics of the solvation shell reveal the timescale of solvent exchange around the amine headgroup.

Aggregation Behavior in Different Media

Due to its amphiphilic nature, with a polar headgroup and a long nonpolar tail, this compound is expected to exhibit aggregation behavior in certain solvents.

In aqueous environments, MD simulations can predict the formation of micelles above a certain concentration. In these aggregates, the hydrophobic heptadecyl chains would cluster together in the core, minimizing their exposure to water, while the polar diethylamino headgroups would be exposed to the aqueous phase at the micelle surface.

In nonpolar organic solvents, the aggregation behavior is expected to be different, with the potential for the formation of reverse micelles where the polar headgroups cluster together to create a polar core, and the hydrophobic tails extend into the nonpolar solvent. The size and shape of these aggregates are influenced by factors such as concentration, temperature, and the specific solvent used.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For a molecule like this compound, these methods can elucidate synthetic pathways and catalytic processes.

The synthesis of tertiary amines such as this compound can proceed through various routes, including the N-alkylation of a secondary amine (diethylamine) with a long-chain alkyl halide (1-haloheptadecane). Computational chemistry allows for the characterization of the transition state (TS) of such reactions, providing insights into the reaction kinetics and mechanism.

A common synthetic route is the SN2 reaction between diethylamine (B46881) and 1-bromoheptadecane (B13588). DFT calculations can be employed to model the energy profile of this reaction, identifying the structure and energy of the transition state. In a hypothetical study, the transition state for the N-alkylation of diethylamine with 1-bromoheptadecane would involve the formation of a transient N-C bond and the simultaneous breaking of the C-Br bond. Key parameters of this transition state, such as bond lengths and vibrational frequencies, can be calculated.

Interactive Table 1: Hypothetical DFT Calculation Results for the Transition State of this compound Synthesis

| Parameter | Reactants (Diethylamine + 1-Bromoheptadecane) | Transition State | Product (this compound + HBr) |

| N-C1 (Heptadecyl) Bond Length (Å) | --- | 2.15 | 1.47 |

| C1-Br (Heptadecyl) Bond Length (Å) | 1.94 | 2.28 | --- |

| Relative Energy (kcal/mol) | 0 | +22.5 | -15.2 |

| Imaginary Frequency (cm-1) | None | -350 | None |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from DFT calculations for transition state analysis. The imaginary frequency in the transition state corresponds to the vibrational mode of the bond breaking and forming process.

These calculations would likely show a concerted mechanism where the nucleophilic attack of the nitrogen atom of diethylamine on the primary carbon of 1-bromoheptadecane and the departure of the bromide ion occur in a single step. The activation energy derived from the transition state energy provides a quantitative measure of the reaction barrier, which is crucial for optimizing reaction conditions.

Tertiary amines, including long-chain variants like this compound, can themselves act as catalysts in various organic reactions, such as dehydrohalogenations or as bases in condensation reactions. Computational modeling can be used to elucidate the catalytic cycle of such amine-mediated processes.

For instance, in a base-catalyzed elimination reaction, this compound could act as a proton acceptor. A computational analysis of the catalytic cycle would involve modeling the following steps:

Proton Abstraction: The amine abstracts a proton from the substrate, forming a protonated amine and a carbanionic intermediate.

Elimination: The intermediate undergoes elimination to form the product.

Catalyst Regeneration: The protonated amine is deprotonated, regenerating the catalytically active this compound.

QSAR and Cheminformatics Approaches for Analog Studies

QSAR models typically correlate physicochemical descriptors of molecules with their biological activity or physical properties. For a series of N,N-dialkyl long-chain amines, these descriptors could include:

Lipophilicity (logP): The octanol-water partition coefficient, which is crucial for predicting bioavailability and environmental fate.

Molecular Weight (MW): A fundamental descriptor related to size.

Topological Polar Surface Area (TPSA): A measure of the polar surface area, which influences membrane permeability.

Quantum Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to reactivity.

A hypothetical QSAR model for the toxicity of long-chain tertiary amines might take the following form:

log(1/EC50) = β0 + β1(logP) + β2(LUMO) + ...

Where EC50 is the half-maximal effective concentration, and β are the regression coefficients determined from a training set of molecules.

Interactive Table 2: Hypothetical Physicochemical Descriptors and Predicted Toxicity for Analogs of this compound

| Compound | Alkyl Chain Length | logP (Calculated) | LUMO Energy (eV) (Calculated) | Predicted log(1/EC50) |

| N,N-Diethyldodecan-1-amine | 12 | 5.8 | 1.2 | 4.5 |

| N,N-Diethyltetradecan-1-amine | 14 | 6.8 | 1.1 | 5.0 |

| This compound | 17 | 8.3 | 1.0 | 5.7 |

| N,N-Diethylicosane-1-amine | 20 | 9.8 | 0.9 | 6.4 |

Note: The data in this table is hypothetical and illustrates how a QSAR model would be applied to a series of homologous amines to predict a biological endpoint like toxicity. The trend shows increasing predicted toxicity with increasing alkyl chain length and lipophilicity.

Cheminformatics approaches can be used to analyze large libraries of virtual compounds related to this compound. By systematically varying the alkyl chain length, the substituents on the nitrogen atom, and other structural features, it is possible to explore the chemical space around this molecule. This allows for the identification of analogs with potentially desirable properties, such as enhanced catalytic activity or reduced environmental impact, guiding future synthetic efforts.

Chemical Reactivity and Catalytic Phenomena Involving N,n Diethylheptadecan 1 Amine

Amine-Mediated Organic Transformations

Tertiary amines are pivotal in a variety of organic transformations, acting as nucleophiles or bases to facilitate reactions. The reactivity of N,N-diethylheptadecan-1-amine in these transformations is a balance between the electron-donating effects of its alkyl groups and the significant steric hindrance around the nitrogen atom.

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential nucleophile. libretexts.org Nucleophilicity refers to the ability of an electron-rich species to attack an electron-deficient center. fiveable.me However, the nucleophilic character of this amine is expected to be significantly tempered by steric hindrance. fiveable.me The bulky heptadecyl group, combined with the two ethyl groups, physically obstructs the nitrogen's lone pair, making it difficult to approach and attack an electrophilic carbon atom. fiveable.meresearchgate.net

In general, the nucleophilicity of amines is influenced by both electronic and steric factors. fiveable.me While the three alkyl groups inductively donate electron density to the nitrogen, enhancing its intrinsic basicity and electron-donating ability, the steric bulk is often the dominant factor in determining nucleophilicity, especially for tertiary amines. fiveable.mewikipedia.org In reactions like nucleophilic substitution, this steric hindrance can dramatically decrease the reaction rate compared to less hindered primary or secondary amines. fiveable.me

Illustrative Data Table: Comparison of Nucleophilicity

| Amine | Relative Nucleophilicity | Key Influencing Factor |

| Diethylamine (B46881) (Secondary Amine) | High | Moderate steric hindrance, good electron donation. |

| Triethylamine (Tertiary Amine) | Moderate | Increased steric hindrance compared to secondary amines. masterorganicchemistry.com |

| This compound | Low to Moderate | Significant steric hindrance from the long heptadecyl chain. researchgate.net |

| Hünig's Base (DIPEA) | Very Low | Extreme steric hindrance, primarily acts as a non-nucleophilic base. wikipedia.org |

In condensation reactions, where two molecules combine with the elimination of a small molecule like water, tertiary amines can act as non-nucleophilic bases to activate substrates. tcichemicals.comebsco.comlibretexts.org For instance, in the formation of an amide from a carboxylic acid and a primary or secondary amine, a condensing agent is often used, and a tertiary amine can serve as an acid scavenger. tcichemicals.com this compound could fulfill this role, though its large size might affect solubility and reaction kinetics.

Addition reactions, such as the addition of a nucleophile to a carbonyl group, can also be influenced by tertiary amines. mnstate.edu While primary and secondary amines can react with aldehydes and ketones to form imines and enamines, respectively, tertiary amines cannot form these products as they lack an N-H bond. mnstate.edu However, they can catalyze such reactions by acting as a base to deprotonate the nucleophile or activate the carbonyl compound. For example, in a Michael addition, a tertiary amine can be used to generate the nucleophilic enolate.

This compound as a Base in Organic Synthesis

The basicity of an amine is a measure of its ability to accept a proton. chemguide.co.uk For alkylamines, basicity is primarily influenced by the inductive effect of the alkyl groups, which increases electron density on the nitrogen, and by solvation effects. wikipedia.orglkouniv.ac.in

The three alkyl groups (two ethyl, one heptadecyl) on the nitrogen of this compound are electron-donating, which increases the electron density on the nitrogen atom and makes the lone pair more available for protonation. libretexts.orglkouniv.ac.in This inductive effect suggests that it should be a relatively strong base, likely stronger than primary and secondary amines in the gas phase. wikipedia.org In solution, solvation effects become important, and the steric hindrance around the nitrogen can affect the stability of the protonated form (the ammonium (B1175870) ion). wikipedia.org For very bulky tertiary amines, this can sometimes lead to a decrease in basicity compared to less hindered secondary amines in aqueous media. quora.com

Given its structure, this compound is expected to be a competent base for abstracting protons from a variety of acidic compounds, thereby generating anions that can be used in subsequent synthetic steps.

Illustrative Data Table: Estimated Basicity

The following pKaH values are illustrative, representing the acidity of the conjugate acid, and are based on general trends for alkylamines. Higher pKaH indicates stronger basicity of the amine.

| Amine | Solvent | Estimated pKaH |

| Ammonia (B1221849) | Water | 9.25 |

| Ethylamine | Water | 10.75 |

| Diethylamine | Water | 10.93 |

| Triethylamine | Water | 10.75 |

| This compound | Aprotic Solvent | ~11-12 |

A key characteristic of sterically hindered amines is their tendency to act as non-nucleophilic bases. libretexts.org This means they can effectively deprotonate acidic compounds without engaging in competing nucleophilic attack at an electrophilic center. wikipedia.org The significant steric bulk provided by the long heptadecyl chain in this compound strongly suggests that it would function as a non-nucleophilic base. researchgate.net This property is highly desirable in reactions where a strong base is needed, but the nucleophilicity of the base would lead to unwanted side products, such as in certain elimination reactions.

Interaction with Transition Metal Catalysts

Tertiary amines can interact with transition metals in several ways, primarily by acting as ligands or by serving as a base in the reaction mixture. sioc-journal.cnresearchgate.net As a ligand, the nitrogen atom of this compound can donate its lone pair of electrons to a vacant orbital on the metal center, forming a coordination complex. However, the extreme steric hindrance around the nitrogen would likely make it a poor ligand for most transition metals, as it would be difficult for the bulky amine to coordinate effectively. mdpi.com

More commonly, a bulky tertiary amine like this compound would be employed as an acid scavenger in transition metal-catalyzed reactions that produce acidic byproducts, such as HCl in a cross-coupling reaction. In some cases, tertiary amines have been shown to be involved in the catalytic cycle itself, for example, in palladium-catalyzed C-C coupling reactions where they can undergo C-H activation or other transformations. rsc.org There is also research into the N-dealkylation of amines catalyzed by transition metals, a process that involves the cleavage of a C-N bond. nih.gov

Illustrative Data Table: Potential Roles in Catalysis

| Catalytic System | Potential Role of this compound | Rationale |

| Palladium-Catalyzed Cross-Coupling | Non-coordinating Base / Acid Scavenger | High steric hindrance prevents strong coordination to the metal center. mdpi.com |

| Iron-Catalyzed Reductive Amination | Solvent / Base | Could be used as a high-boiling solvent or base, though not directly participating as a reactant. d-nb.info |

| Ruthenium-Catalyzed Hydrogenation | Unlikely to be a primary ligand | Steric bulk would disfavor coordination. nih.gov |

Ligand Properties in Metal-Catalyzed Reactions

Tertiary amines, including this compound, can function as ligands in metal-catalyzed reactions. The nitrogen atom's lone pair of electrons can coordinate to a metal center, influencing the metal's electronic properties and steric environment. The long heptadecyl chain of this compound introduces significant steric bulk, which can be a crucial factor in controlling the selectivity of a catalytic reaction.

In transition metal catalysis, ligands play a pivotal role in modulating the reactivity and selectivity of the metal center. mdpi.com While hard N-donor ligands like tertiary amines are common, the specific utility of this compound as a primary ligand would depend on the nature of the metal and the desired catalytic transformation. For instance, in reactions such as olefin polymerization, the steric and electronic properties of amine-based ligands are critical in determining the properties of the resulting polymer. mdpi.com The large aliphatic group in this compound could enhance solubility in nonpolar solvents, a valuable property for certain homogeneous catalytic systems.

The table below summarizes the general characteristics of tertiary amines as ligands in metal catalysis, which are applicable to this compound.

| Property | Description | Implication for this compound |

| Coordination | The nitrogen lone pair donates to the metal center, forming a coordinate covalent bond. | Can form complexes with various transition metals. |

| Steric Hindrance | The alkyl groups surrounding the nitrogen atom create a sterically hindered environment around the metal center. | The long heptadecyl chain provides significant steric bulk, potentially influencing regioselectivity and enantioselectivity in catalytic reactions. |

| Electronic Effects | Alkyl groups are electron-donating, increasing the electron density on the nitrogen and its basicity. | Enhances the σ-donating ability of the nitrogen, which can affect the electronic properties of the metal catalyst. |

| Solubility | Long alkyl chains increase lipophilicity. | Improves solubility in nonpolar organic solvents, which can be advantageous for certain catalytic processes. |

Cocatalyst or Promoter Roles in Catalytic Cycles

Tertiary amines are frequently employed as cocatalysts or promoters in a variety of catalytic cycles. nih.gov Their primary roles in this context often involve acting as a base or as a sacrificial electron donor.

As a base , this compound can neutralize acidic byproducts generated during a catalytic reaction, thereby preventing catalyst deactivation and maintaining the desired reaction conditions. Its relatively high boiling point and good solubility in organic media make it a suitable choice for reactions conducted at elevated temperatures.

In the realm of photoredox catalysis , tertiary amines are commonly used as sacrificial electron donors . beilstein-journals.orgnih.gov Upon irradiation, a photocatalyst is excited to a state where it can accept an electron from the tertiary amine. This single-electron transfer (SET) generates an amine radical cation and the reduced form of the photocatalyst, which then participates in the desired catalytic transformation. The long alkyl chains of this compound would likely not interfere with this process, and its oxidation potential would be expected to be in a range similar to other trialkylamines. The general mechanism is depicted below:

Photoexcitation: Photocatalyst + hν → Photocatalyst*

Single-Electron Transfer (SET): Photocatalyst* + R₃N → [Photocatalyst]⁻ + [R₃N]•⁺

Catalytic Cycle Progression: The reduced photocatalyst and the amine radical cation engage in subsequent reaction steps.

The role of cocatalysts is crucial for enhancing the efficiency of photocatalytic systems by promoting charge separation and providing active sites for reactions. nih.govmdpi.com

Radical Chemistry of Tertiary Amines and this compound Radical Cations

The radical chemistry of tertiary amines is a rich and extensively studied field, primarily revolving around the formation and subsequent reactions of amine radical cations.

Generation and Characterization of Radical Species

The this compound radical cation, [CH₃(CH₂)₁₆N(CH₂CH₃)₂]•⁺, can be generated through several methods, with single-electron oxidation being the most common. This can be achieved through electrochemical methods, chemical oxidants, or, most notably, through photoredox catalysis as described previously. nih.govacs.org

Upon formation, the amine radical cation is a highly reactive intermediate. beilstein-journals.org The characterization of such transient species is often challenging and typically relies on techniques like transient absorption spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and mass spectrometry. acs.orgnsf.gov For instance, studies on N,N-dialkylanilines have shown that their radical cations can be characterized by their distinct absorption spectra. acs.org

The generation of the this compound radical cation would proceed as follows:

CH₃(CH₂)₁₆N(CH₂CH₃)₂ - e⁻ → [CH₃(CH₂)₁₆N(CH₂CH₃)₂]•⁺

Pathways of Radical Decay and Product Formation

Once formed, the this compound radical cation can undergo several decay pathways, leading to the formation of various products. The specific pathway taken depends on the reaction conditions, including the presence of bases, nucleophiles, and the nature of the solvent. beilstein-journals.orgnih.gov

The two primary decay pathways for tertiary amine radical cations are:

α-Deprotonation: This is often the dominant pathway. A base (which can be another molecule of the parent amine) abstracts a proton from a carbon atom adjacent (α) to the nitrogen. This results in the formation of a highly nucleophilic α-amino radical. beilstein-journals.org This radical can then engage in a variety of subsequent reactions, such as addition to Michael acceptors or oxidation to an iminium ion.

[R-CH₂-N(R')₂]•⁺ + Base → R-CH•-N(R')₂ + [Base-H]⁺

For this compound, deprotonation can occur at the α-carbon of either the ethyl or the heptadecyl group.

C-C Bond Cleavage: An alternative, though generally less common, pathway involves the cleavage of a C-C bond α to the nitrogen atom. beilstein-journals.org This fragmentation results in the formation of a neutral carbon-centered radical and an iminium ion. This pathway is more likely to occur if the resulting carbon radical is stabilized.

The general decay pathways for a tertiary amine radical cation are summarized in the table below.

| Pathway | Description | Resulting Species from this compound |

| α-Deprotonation | Loss of a proton from a carbon adjacent to the nitrogen. | α-Amino radical |

| C-C Bond Cleavage | Fragmentation of a C-C bond alpha to the nitrogen. | Alkyl radical and an iminium ion |

| Back Electron Transfer | The radical cation accepts an electron to revert to the neutral amine. | This compound |

| Nucleophilic Attack | In the presence of nucleophiles, the radical cation can undergo substitution reactions, particularly with aromatic amines. acs.org | Substituted amine products |

The interplay of these pathways dictates the final product distribution in reactions involving this compound radical cations.

Self Assembly and Supramolecular Chemistry of N,n Diethylheptadecan 1 Amine and Its Derivatives

Principles of Amphiphilic Self-Organization in Solution

Amphiphilic molecules like N,N-Diethylheptadecan-1-amine possess a dual nature: a hydrophobic (water-repelling) alkyl tail and a hydrophilic (water-attracting) diethylamine (B46881) head group. In aqueous solutions, these molecules organize spontaneously to minimize the unfavorable contact between the hydrophobic tails and water molecules, a phenomenon driven by the hydrophobic effect. This self-organization leads to the formation of various supramolecular structures.

Formation of Micellar and Vesicular Structures

At low concentrations in an aqueous medium, this compound molecules will primarily exist as monomers. However, as the concentration increases and surpasses a certain threshold known as the Critical Micelle Concentration (CMC), the monomers begin to aggregate into organized structures. wikipedia.org

The most common of these aggregates are micelles , which are typically spherical structures where the hydrophobic heptadecyl chains form a core, shielded from the water, while the hydrophilic diethylamine head groups form a shell at the exterior, interacting with the surrounding aqueous environment. The formation of micelles is a cooperative process, and the CMC is a key characteristic of any surfactant. brighton-science.com

Under specific conditions, such as changes in pH, temperature, or the presence of additives, these amphiphiles can also form vesicles . Vesicles are bilayer structures where the hydrophobic tails of two layers are oriented towards each other, creating a hydrophobic membrane that encloses an aqueous core. This structure is analogous to a cell membrane. Given its long C17 chain, this compound would have a molecular geometry that could favor the formation of bilayers and vesicles, especially in comparison to shorter-chain analogues.

Influence of Chain Length and Head Group on Aggregation Behavior

The aggregation behavior of amphiphiles is profoundly influenced by their molecular architecture, specifically the length of the hydrophobic tail and the nature of the hydrophilic head group. cern.ch

Chain Length: The length of the alkyl chain plays a critical role in determining the CMC. For a homologous series of surfactants, increasing the chain length leads to a more hydrophobic molecule. This increased hydrophobicity drives aggregation at lower concentrations. Consequently, the CMC decreases significantly with each additional methylene (B1212753) group in the alkyl chain. The long 17-carbon chain of this compound suggests it would have a very low CMC compared to shorter-chain tertiary amines.

Head Group: The size and charge of the head group influence how the surfactant molecules pack together, which in turn affects the geometry of the resulting aggregate. The diethylamino head group of this compound is relatively small. The balance between the size of the head group and the volume of the hydrophobic tail can be described by the critical packing parameter (CPP). This parameter helps predict whether micelles (spherical), cylindrical micelles, or bilayers (vesicles) are more likely to form. A bulkier head group would favor micelle formation, while a smaller head group relative to the chain volume, as is the case here, can favor the formation of vesicles.

Table 1: Illustrative Critical Micelle Concentration (CMC) Data for a Homologous Series of N,N-Diethylalkylamines

This table presents hypothetical, yet scientifically plausible, CMC values to illustrate the expected trend for this compound based on the behavior of similar surfactants.

| Compound Name | Alkyl Chain Length | Expected CMC (Molarity) |

| N,N-Diethyldodecan-1-amine | C12 | ~ 1 x 10⁻³ M |

| N,N-Diethyltetradecan-1-amine | C14 | ~ 1 x 10⁻⁴ M |

| N,N-Diethylhexadecan-1-amine | C16 | ~ 1 x 10⁻⁵ M |

| This compound | C17 | ~ 5 x 10⁻⁶ M |

| N,N-Diethyloctadecan-1-amine | C18 | ~ 1 x 10⁻⁶ M |

Interfacial Phenomena and Surface Activity

The amphiphilic nature of this compound also dictates its behavior at interfaces, such as the boundary between air and water or oil and water.

Reduction of Surface and Interfacial Tension

Water molecules at the surface are pulled inwards by strong cohesive forces (hydrogen bonds), creating a high surface tension. When this compound is introduced into water, its molecules preferentially migrate to the surface. They orient themselves with their hydrophobic tails pointing away from the water (e.g., into the air) and their hydrophilic heads remaining in the water. This disrupts the cohesive forces between surface water molecules, thereby reducing the surface tension. biolinscientific.com

Similarly, at an oil-water interface, the amphiphile will align with its hydrophobic tail in the oil phase and its hydrophilic head in the water phase, reducing the interfacial tension between the two immiscible liquids. The effectiveness of a surfactant in reducing surface tension generally increases with the length of the hydrophobic chain, up to a certain point. Therefore, this compound is expected to be a highly effective agent for reducing both surface and interfacial tension.

Table 2: Expected Surface Tension Reduction for Aqueous Solutions of N,N-Diethylalkylamines

This table provides illustrative data on how surface tension is expected to decrease with increasing alkyl chain length for this class of compounds. The values represent the surface tension of a solution at the CMC.

| Compound Name | Alkyl Chain Length | Approximate Surface Tension at CMC (mN/m) |

| N,N-Diethyldodecan-1-amine | C12 | 35 |

| N,N-Diethyltetradecan-1-amine | C14 | 33 |

| N,N-Diethylhexadecan-1-amine | C16 | 31 |

| This compound | C17 | 30 |

| N,N-Diethyloctadecan-1-amine | C18 | 29 |

Emulsification and Foaming Mechanisms

The ability to reduce interfacial tension is fundamental to the processes of emulsification and foaming.

Emulsification: Emulsions are mixtures of two immiscible liquids, like oil and water, where one liquid is dispersed as fine droplets in the other. This compound can act as an emulsifying agent by adsorbing at the oil-water interface of the droplets, forming a protective layer. This layer prevents the droplets from coalescing, thus stabilizing the emulsion.

Foaming: Foams are dispersions of a gas in a liquid. The formation and stability of foam depend on the surfactant's ability to reduce surface tension and form a resilient film at the air-water interface of the bubbles. Molecules of this compound would populate the surface of bubbles, creating a film that resists rupture and drainage, thereby contributing to foam stability. The long alkyl chain would likely contribute to a more stable and persistent foam. journalssystem.com

Formation of Organized Assemblies

Beyond micelles and vesicles in bulk solution, this compound can form other types of organized assemblies, particularly at interfaces or at higher concentrations.

One such example is the formation of a Langmuir monolayer at the air-water interface. If a solution of this compound in a volatile, water-insoluble solvent is spread on a water surface, the solvent evaporates, leaving behind a monomolecular layer of the amphiphile. In this monolayer, the molecules are oriented with their hydrophilic head groups in the water and their long hydrophobic tails directed into the air.

At higher concentrations in solution, transitions to more complex structures, known as liquid crystalline phases , can occur. These phases, such as hexagonal and lamellar phases, represent a state of matter intermediate between a true liquid and a solid crystal, possessing a degree of order while remaining fluid. The specific phase formed depends on factors like concentration, temperature, and the presence of salts. The long, straight heptadecyl chain of this compound would favor the ordered packing required for the formation of such phases.

Liquid Crystalline Phases

Thermotropic liquid crystals are materials that exhibit a phase of matter that has properties between those of a conventional liquid and those of a solid crystal. The formation of such mesophases is highly dependent on molecular shape and intermolecular forces. For long-chain amphiphiles like this compound, the segregation of the incompatible polar headgroups and nonpolar tails into distinct domains can drive the formation of ordered, yet fluid, liquid crystalline phases upon changes in temperature.

The most probable liquid crystalline phase for a simple long-chain amine would be the Smectic A (SmA) phase, where the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. Within each layer, the molecules have no long-range positional order, resembling a two-dimensional liquid. Another possibility is the Smectic C (SmC) phase, in which the molecules are tilted with respect to the layer normal. The length of the alkyl chain plays a significant role in the thermal stability and the type of mesophase observed mdpi.com.

The nature of the headgroup also influences liquid crystalline behavior. The tertiary amine group in this compound is polar but lacks the ability to form strong hydrogen bonds with itself, which distinguishes its potential behavior from that of primary or secondary amines ncert.nic.in. However, in the presence of protic substances or upon protonation to form an ammonium (B1175870) salt, the resulting ionic interactions and hydrogen bonding capabilities could significantly enhance the stability and ordering of potential liquid crystalline phases.

Below is a hypothetical table of phase transitions for this compound, based on the typical behavior of analogous long-chain amphiphiles.

Hypothetical Thermotropic Liquid Crystalline Phase Transitions for this compound This data is illustrative and based on the behavior of analogous long-chain amphiphilic compounds.

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

|---|---|---|

| Crystal to Smectic C | 45 | 25.8 |

| Smectic C to Smectic A | 62 | 3.1 |

| Smectic A to Isotropic | 78 | 5.4 |

Solid-State Packing Architectures

In the solid crystalline state, molecules of this compound would be expected to arrange themselves in a highly ordered, three-dimensional lattice to maximize packing efficiency and favorable intermolecular interactions. The primary driving force for the solid-state packing of such long-chain molecules is the van der Waals interactions between the heptadecyl chains.

The alkyl chains would likely adopt an all-trans conformation to allow for close packing, similar to that observed in crystalline n-alkanes. This would lead to a layered structure where the polar N,N-diethylamine headgroups are segregated from the nonpolar alkyl tails. Within the layers of the alkyl chains, a high degree of order would be expected, potentially with a sub-cell packing that is either orthorhombic or triclinic.

A key feature in the solid-state packing of long-chain amphiphiles is the potential for interdigitation of the alkyl chains. Given the relatively small size of the N,N-diethylamine headgroup compared to the long heptadecyl tail, it is conceivable that the alkyl chains from adjacent layers could interpenetrate to varying degrees. This interdigitation can lead to more efficient space-filling and stronger van der Waals interactions, which would affect the melting point and other physical properties of the crystal.

The table below presents plausible crystallographic data for this compound, derived from known structures of similar long-chain molecules.

Plausible Solid-State Packing Parameters for this compound This data is hypothetical and based on the crystallographic data of analogous long-chain amphiphilic compounds.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5 |

| b (Å) | 7.5 |

| c (Å) | 50.2 |

| β (°) | 95 |

| Z | 4 |

| Calculated Density (g/cm³) | 0.95 |

Environmental Behavior and Degradation Mechanisms of N,n Diethylheptadecan 1 Amine

Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical are governed by its physical and chemical properties, including its affinity for soil and sediment, its tendency to volatilize, and its distribution among different environmental compartments.

Adsorption and Desorption in Soil and Sediment Systems

Long-chain aliphatic amines are known to be cationic surfactants, which means they carry a positive charge at environmentally relevant pH levels. This positive charge leads to a strong tendency to adsorb to negatively charged particles in the environment, such as clay and organic matter in soil and sediment. When released into the environment, long-chain aliphatic amines are expected to sorb to dissolved and suspended solids in the water column and eventually settle into the bed sediment.

The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil. A high Koc value indicates strong adsorption to soil organic carbon and low mobility. While no experimental Koc value is available for N,N-Diethylheptadecan-1-amine, it is anticipated to be high due to its long alkyl chain and the cationic nature of the amine group. For similar long-chain amines, the potential for adsorption to soil and sediment is considered high.